Chiral Purity Differentiation: Defined (4S) Configuration of CAS 158257-41-1 Versus (R)-Enantiomer for Enantiocomplementary Synthesis
The target compound (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS 158257-41-1) possesses a stereochemically defined (4S) configuration with the chiral center derived from L-valine, as confirmed by its InChIKey (PBXWOGVKYLPBQY-NSHDSACASA-N) and the specific [C@@H] stereodescriptor at position 4 of the oxazolidine ring [1]. In contrast, the (R)-enantiomer (CAS 178614-85-2) bears the opposite stereochemistry . Selection of the (4S)-configured compound is mandatory when synthetic routes require L-amino acid stereochemical induction, as the (R)-enantiomer will yield the opposite absolute configuration in asymmetric alkylations and acylations .
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | (4S) configuration; InChIKey: PBXWOGVKYLPBQY-NSHDSACASA-N; SMILES: C(OCC1=CC=CC=C1)(=O)N2[C@@H](C(C)C)C(=O)OC2=O |
| Comparator Or Baseline | (R)-enantiomer (CAS 178614-85-2); opposite stereochemistry; InChIKey differs (PBXWOGVKYLPBQY-LDGXTIHJNA-N) |
| Quantified Difference | Opposite enantiomer; non-superimposable mirror image; diastereomeric relationship in chiral environments |
| Conditions | Chiral stationary phase HPLC differentiation; enantiomeric purity specification ≥95% as determined by chiral HPLC analysis |
Why This Matters
In asymmetric synthesis, the (4S) configuration is non-negotiable for producing L-amino acid-derived products; substitution with the (R)-enantiomer (CAS 178614-85-2) or a racemic mixture will invert or compromise stereochemical outcomes, rendering the synthetic route invalid for chiral API manufacturing.
- [1] CAS Common Chemistry. Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate. CAS Registry Number 158257-41-1. InChI and SMILES data. View Source
